molecular formula C14H22N2O5 B8128868 1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid

Cat. No.: B8128868
M. Wt: 298.33 g/mol
InChI Key: DYEWUTKPNYBVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with tert-butoxycarbonyl and cyclopropanecarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine nitrogen atoms with tert-butoxycarbonyl (Boc) groupsThe reaction conditions often require the use of solvents like glycerol and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The cyclopropanecarbonyl group can participate in various chemical transformations, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-(cyclopropylcarbonyl)piperazine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-(cyclobutylcarbonyl)piperazine-2-carboxylic acid

Uniqueness

1-(tert-Butoxycarbonyl)-4-(cyclopropanecarbonyl)piperazine-2-carboxylic acid is unique due to the presence of both tert-butoxycarbonyl and cyclopropanecarbonyl groups, which impart distinct reactivity and stability to the molecule. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields .

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-7-6-15(8-10(16)12(18)19)11(17)9-4-5-9/h9-10H,4-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEWUTKPNYBVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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